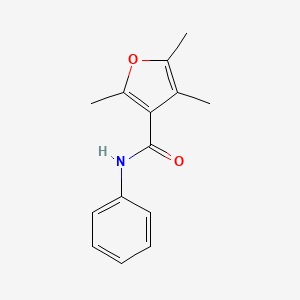
Methfuroxam
Übersicht
Beschreibung
Methfuroxam is a fungicide primarily used to control fungal pathogens in cereal crops. It is a secondary carboxamide resulting from the formal condensation of the carboxylic acid group of 2,4,5-trimethyl-3-furoic acid with the amino group of aniline . This compound is known for its effectiveness against Basidiomycetes pathogens .
Wissenschaftliche Forschungsanwendungen
Methfuroxam hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht wegen seiner antimykotischen Eigenschaften und seiner Auswirkungen auf Pilzzellstrukturen.
Industrie: In der Landwirtschaft eingesetzt, um Getreidekulturen vor Pilzinfektionen zu schützen.
5. Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es das Pilzwachstum hemmt, indem es die Synthese essentieller Pilzzellkomponenten stört . This compound zielt auf spezifische Pfade ab, die an der Pilzzellwandsynthese beteiligt sind, was zur Störung der Zellintegrität und zum letztendlichen Zelltod führt .
Wirkmechanismus
The exact mechanism of action of methfuroxam is not fully understood. it is believed to inhibit fungal growth by interfering with the synthesis of essential fungal cell components . This compound targets specific pathways involved in fungal cell wall synthesis, leading to the disruption of cell integrity and eventual cell death .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Methfuroxam functions as a systemic fungicide, inhibiting glucose and acetate oxidative metabolism . It interacts with various enzymes and proteins involved in these metabolic pathways. Specifically, this compound inhibits key enzymes in the oxidative phosphorylation pathway, thereby disrupting the energy production in fungal cells . This inhibition is crucial for its antifungal activity, as it prevents the growth and reproduction of fungal pathogens.
Cellular Effects
This compound exerts significant effects on various cell types, particularly fungal cells. It disrupts cellular metabolism by inhibiting oxidative phosphorylation, leading to reduced ATP production . This disruption affects cell signaling pathways, gene expression, and overall cellular metabolism. In fungal cells, this compound’s inhibition of energy production leads to cell death, effectively controlling fungal infections .
Molecular Mechanism
At the molecular level, this compound binds to and inhibits enzymes involved in the oxidative phosphorylation pathway . This binding prevents the normal function of these enzymes, leading to a decrease in ATP production. Additionally, this compound may induce changes in gene expression related to energy metabolism, further exacerbating its inhibitory effects on fungal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects have been observed to change over time. Initially, it exhibits strong inhibitory effects on fungal growth. Over extended periods, the compound may degrade, reducing its efficacy . Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light and high temperatures . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained antifungal activity, although the extent of its effects may diminish over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound effectively controls fungal infections without significant adverse effects . At higher doses, it may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level lead to pronounced toxicity, highlighting the importance of careful dosage management in practical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative phosphorylation . It interacts with enzymes such as cytochrome c oxidase, inhibiting their activity and disrupting the normal metabolic flux . This inhibition leads to a buildup of metabolic intermediates and a decrease in ATP production, contributing to its antifungal effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound tends to accumulate in fungal cells, where it exerts its inhibitory effects on metabolic pathways . Its distribution within tissues is influenced by factors such as solubility and binding affinity to cellular components .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it targets enzymes involved in oxidative phosphorylation . This localization is critical for its function, as it allows this compound to effectively inhibit ATP production in fungal cells . The compound may also undergo post-translational modifications that enhance its targeting to specific cellular compartments .
Vorbereitungsmethoden
Methfuroxam can be synthesized through the reaction of aniline with 2,4,5-trimethylfuran-3-carboxylic acid. The reaction involves the use of metal catalysts such as magnesium and sodium hydride . The industrial production method typically involves the esterification of 2,4,5-trimethylfuran-3-carboxylic acid followed by its reaction with aniline under controlled conditions .
Analyse Chemischer Reaktionen
Methfuroxam unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Methfuroxam ist unter den Fungiziden aufgrund seiner spezifischen Struktur und Wirkweise einzigartig. Zu den ähnlichen Verbindungen gehören:
2,4,5-Trimethyl-3-furanilid: Hat eine ähnliche Struktur, unterscheidet sich jedoch in seinen spezifischen funktionellen Gruppen.
2,4,5-Trimethyl-N-phenylfuran-3-carboxamid: Eine weitere verwandte Verbindung mit ähnlichen antimykotischen Eigenschaften.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-phenylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJNEYVWPYIKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042137 | |
| Record name | Methfuroxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28730-17-8 | |
| Record name | Methfuroxam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28730-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methfuroxam [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028730178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methfuroxam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methfuroxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethyl-3-furanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHFUROXAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9VG91RQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of Methfuroxam (2,4,5-trimethyl-N-phenyl-3-furancarboxamide)?
A1: While the exact mechanism of action of this compound remains unclear, research indicates that it undergoes metabolic processes in rats. Studies using rat models and isolated rat hepatocytes have provided insights into its metabolic pathway [].
Q2: Are there any known intermediates formed during the chemical reactions involving this compound?
A2: Yes, research has identified a specific intermediate formed during the peracid oxidation of this compound. Using 1H and 13C NMR spectroscopy, scientists observed a 4,5-epoxyfuran intermediate during the conversion of 2,4,5-trimethyl-N-phenylfuran-3-carboxamide (this compound) into 3-(N-phenylcarbamoyl)-4-methylhex-3-ene-2,5-dione [].
Q3: Has this compound shown any potential for causing long-term adverse effects?
A3: Studies in rats have shown that chronic exposure to this compound can induce neoplastic changes in the liver []. This finding highlights the importance of further research into the potential long-term effects of this compound.
Q4: Is there evidence of this compound being used in combination with other agricultural chemicals?
A4: Yes, studies have investigated the compatibility of this compound with other agricultural chemicals. Specifically, researchers have explored its use in combination with a mercury-free seed dressing and insecticidal seed treatments like Lindan (Agronex) and Bromophos (Nexion-Saatgutpuder) for summer grain crops []. These studies assessed the impact of these combinations on crop tolerance and provided valuable insights into potential agricultural applications.
Q5: Are there any alternative compounds with similar structures and activities to this compound?
A5: While the provided research does not delve into specific alternatives to this compound, it does mention other fungicides with related structures, including fenfuram, furcarbanil, furconazole, azaconazole, and propiconazole. These compounds, alongside the naturally occurring ambruticin, showcase the diversity of chemical structures exhibiting fungicidal properties []. Further research comparing the efficacy, safety, and environmental impact of this compound with these alternatives would be valuable.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



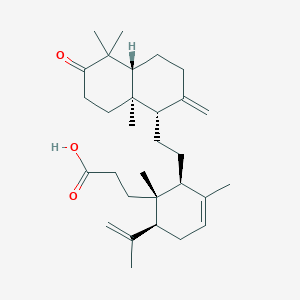
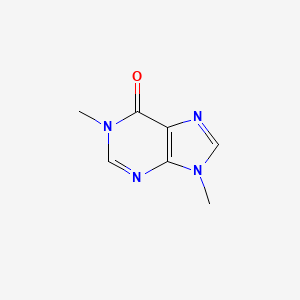
![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)
![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)
![3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)
![4-Methoxy-6-[5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204811.png)

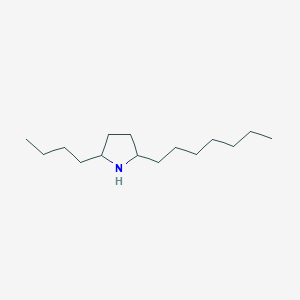
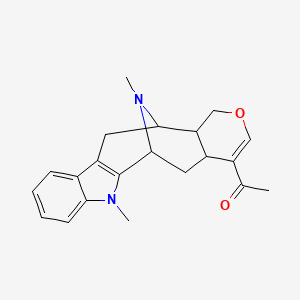
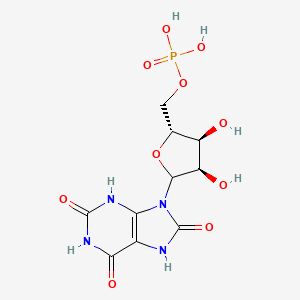
![1,1-Diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid](/img/structure/B1204821.png)

